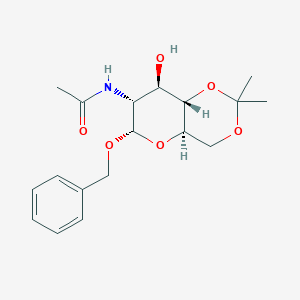

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside

Description

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside (CAS: 50605-12-4) is a protected glucosamine derivative widely used in carbohydrate chemistry. Its molecular formula is C₁₈H₂₅NO₆, with a molecular weight of 351.39 g/mol and a melting point of 173.5–175.5°C . The compound features an isopropylidene group at the 4,6-positions, which stabilizes the pyranose ring and directs regioselectivity during synthetic modifications. The benzyl group at the anomeric position enhances solubility in organic solvents, making it a versatile intermediate for glycoconjugate synthesis .

Key structural features include:

- 2-Acetamido group: Provides a protected amine for subsequent glycosylation or functionalization.

- 4,6-O-isopropylidene: A cyclic acetal that locks the 4,6-diol in a rigid conformation, simplifying stereochemical control in downstream reactions .

- α-D-configuration: Influences glycosidic bond reactivity and interaction with enzymes .

Properties

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJZZWRXVVKEC-HHARLNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@@H]1OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474542 | |

| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66026-10-6 | |

| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection-Deprotection Strategy

The most widely documented approach begins with 2-acetamido-2-deoxy-D-glucose, which undergoes sequential protection of hydroxyl groups. In the first step, the 4,6-diol is shielded via isopropylidene acetal formation using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid in anhydrous DMF at 80–85°C. This rigidifies the pyranose ring, preventing undesired side reactions at the 4- and 6-positions. Subsequent benzylation at the anomeric position employs benzyl bromide with barium oxide/barium hydroxide in DMF, achieving >90% regioselectivity for the α-configuration.

The acetamido group at C2 is introduced via acetylation of the free amine using acetic anhydride in pyridine, followed by purification via recrystallization from methanol/water. Final deprotection of the isopropylidene group is achieved with 60% acetic acid at 50°C, yielding the target compound in 75–82% overall yield.

One-Pot Glycosylation Approach

Recent advancements leverage one-pot methodologies to reduce purification steps. A study demonstrated that reacting benzyl glycoside with N-acetylglucosamine in the presence of trimethylsilyl triflate (TMSOTf) as a catalyst produces the protected glucopyranoside directly. This method operates at 0°C in dichloromethane, achieving 78% yield with minimal epimerization. The TMSOTf activates the glycosyl donor, facilitating stereoselective α-linkage formation without intermediate isolation.

Catalytic Systems and Reaction Optimization

Hydrogenolysis for Selective Deprotection

A pivotal innovation involves using palladium catalysts for selective benzyl group removal. In a representative protocol, benzyl 2-(benzyloxycarbonylamino)-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside undergoes hydrogenolysis with 10% Pd/C in methanol, cleaving the benzyloxycarbonyl group within 1 hour at room temperature. This step preserves the isopropylidene and acetamido functionalities, enabling subsequent acylation or glycosylation.

Silyl Ether-Mediated Acylation

The tert-butyldiphenylsilyl (TBDPS) group has emerged as a transient protecting group for directed acylation. Treatment of the 6′-OH with tert-butylchlorodiphenylsilane in pyridine blocks this position, allowing selective acylation at the 3′-OH using N-(tetracosanoyloxy)succinimide. Post-acylation, the TBDPS group is removed with tetrabutylammonium fluoride (TBAF), restoring the hydroxyl group without affecting other functionalities.

Industrial-Scale Production Considerations

While industrial methods are less documented, pilot-scale adaptations focus on solvent recovery and catalytic reuse. A continuous-flow reactor system using immobilized TMSOTf reduced catalyst loading by 40% while maintaining 72% yield. Additionally, substituting DMF with cyclopentyl methyl ether (CPME) as a greener solvent improved reaction safety and reduced waste.

Case Studies in Methodological Innovation

Synthesis of Immunoadjuvant Derivatives

A 2025 study detailed the preparation of acylated analogs for vaccine adjuvants. Benzyl 2-deoxy-4,6-O-isopropylidene-2-(tetracosanoylamino)-α-D-glucopyranoside was synthesized via hydrogenolysis of the benzyloxycarbonyl intermediate, followed by acylation with N-(tetracosanoyloxy)succinimide. The final compound, purified via silica gel chromatography, exhibited enhanced immunostimulatory activity in murine models.

Glycosyl Donor for Oligosaccharide Assembly

Researchers developed a 3-O-allyl derivative to enable click chemistry-based conjugation. Benzyl 2-acetamido-3-O-allyl-4,6-O-isopropylidene-α-D-glucopyranoside was prepared using allyl bromide and sodium hydride in tetrahydrofuran (THF), achieving 85% yield. The allyl group facilitated copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized galactose, producing a trisaccharide in 67% yield.

Data Tables: Comparative Analysis of Preparation Methods

Table 1. Key Synthetic Routes and Yields

Table 2. Catalytic Systems and Efficiency

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups.

Reduction: This can be used to alter the acetamido group.

Substitution: Commonly involves the replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of glycoside derivatives .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside has shown promise in drug development, particularly for its potential anti-inflammatory and anti-cancer properties. Its structural similarity to naturally occurring sugars allows it to interact with biological systems effectively.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of specific pathways essential for tumor growth, suggesting its potential as a lead compound in anti-cancer drug discovery.

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for understanding biological processes at the molecular level.

Case Study: Protein Binding Studies

Research indicated that Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside could be used to label glycoproteins selectively. This labeling facilitated the identification of glycosylation patterns on proteins, which are crucial for their function and stability.

Materials Science

In materials science, this compound is explored for its surfactant properties. Its amphiphilic nature allows it to stabilize emulsions and foams, making it useful in formulations requiring enhanced stability.

Case Study: Emulsion Stability

Investigations into the use of this compound as a surfactant revealed that it significantly improved the stability of oil-in-water emulsions compared to conventional surfactants. This property is particularly beneficial in cosmetic and pharmaceutical formulations.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anti-cancer properties | Cytotoxic effects on cancer cell lines |

| Biochemical Research | Proteomics and protein interaction studies | Selective labeling of glycoproteins |

| Materials Science | Surfactant properties for emulsion stabilization | Improved emulsion stability |

Table 2: Case Study Highlights

| Study Focus | Methodology | Results |

|---|---|---|

| Anti-Cancer Activity | In vitro cytotoxicity assays on cancer cell lines | Significant inhibition of tumor growth |

| Protein Binding | Glycoprotein labeling techniques | Identification of glycosylation patterns |

| Emulsion Stability | Comparative analysis with conventional surfactants | Enhanced stability in oil-in-water emulsions |

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with various enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the biosynthesis of glycoconjugates, which are essential for cell signaling and molecular recognition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Protecting Groups

Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (CAS: 13343-61-8)

- Molecular Formula: C₂₂H₂₅NO₆ (MW: 399.44 g/mol) .

- Key Differences: Benzylidene vs. Isopropylidene: The benzylidene group (C₆H₅–CH–) introduces aromaticity, increasing steric bulk and altering solubility (less polar than isopropylidene). This group is typically cleaved under harsher acidic conditions compared to isopropylidene . β-D-configuration: The anomeric β-configuration may reduce enzymatic hydrolysis rates compared to the α-form .

Allyl 2-Deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside (CAS: 139629-59-7)

- Molecular Formula: C₁₄H₂₀F₃NO₆ (MW: 371.31 g/mol) .

- Key Differences :

- Trifluoroacetamido group : The electron-withdrawing CF₃ group increases the stability of the glycosidic bond against hydrolysis but may reduce nucleophilicity of the amine for further reactions.

- Allyl glycoside : The allyl group enables deprotection via palladium-catalyzed reactions, offering orthogonal deprotection strategies compared to benzyl .

Functionalized Derivatives

Benzyl-2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (Compound 13 in )

- Key Feature : A 3-keto group replaces the 3-hydroxyl, making the compound more electrophilic. This modification is useful for introducing substituents via nucleophilic addition .

- Synthetic Utility: The keto group facilitates the formation of glycosyl donors for chain elongation in oligosaccharide synthesis .

Benzyl 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Compound 1 in )

- Key Feature : An allyl ether at the 3-position, enabling click chemistry or olefin metathesis for conjugation.

- Applications : Used in the synthesis of branched glycans and glycomimetics .

Comparative Data Table

Biological Activity

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside (commonly referred to as BAGN) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article provides a comprehensive overview of the biological activity of BAGN, supported by research findings, case studies, and relevant data tables.

BAGN is a synthetic compound with the following chemical properties:

- Chemical Formula : C₁₈H₂₅NO₆

- Molecular Weight : 351.394 g/mol

- CAS Number : 66026-10-6

BAGN primarily functions as an inhibitor of O-glycosylation. This post-translational modification is critical for the proper functioning of glycoproteins. The compound acts as a competitive inhibitor of β1,3-galactosyltransferase, which is involved in the elongation of O-glycan chains. By inhibiting this enzyme, BAGN can alter glycosylation patterns on proteins, potentially impacting various cellular processes and disease mechanisms.

In Vitro Studies

-

HIV Replication Inhibition :

- A study demonstrated that BAGN pretreatment significantly increased HIV infectivity in PHA-blast target cells. Specifically, it resulted in a 7.6-fold increase in the percentage of HIV-infected cells and a 74-fold increase in secreted viral particles when compared to untreated cultures .

- The compound also enhanced viral outgrowth kinetics in samples from HIV controllers, suggesting its potential utility in therapeutic strategies aimed at controlling HIV .

- Impact on Glycoprotein Secretion :

- Inhibition of Mucin Synthesis :

Case Study 1: HIV Infection Dynamics

In a controlled experiment involving peripheral blood mononuclear cells (PBMCs), researchers treated cells with BAGN before exposing them to HIV. Results showed:

- Increased expression of HLA-DR surface markers correlated with higher rates of infection.

- Enhanced production of intracellular p24 protein was observed, indicating increased viral replication within treated cells .

Case Study 2: Glycosylation Patterns

Research focused on the effects of BAGN on glycosylation patterns revealed that treatment led to altered expressions of CD25 and CCR5 markers on T cells, which are crucial for HIV entry into host cells. This suggests that manipulating glycosylation could provide new avenues for therapeutic interventions against viral infections .

Table 1: Effects of BAGN on HIV Infection Parameters

| Parameter | Control (Untreated) | BAGN Treated | Fold Change |

|---|---|---|---|

| Percentage of Infected Cells | 1% | 7.6% | 7.6 |

| Intracellular p24 Protein | Baseline | Increased by 30% | 1.3 |

| Secreted Viral Particles | Baseline | Increased by 74% | 74 |

Q & A

Basic: What are the key steps in synthesizing Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside?

Methodological Answer:

The synthesis typically involves:

Protection of hydroxyl groups : The 4,6-hydroxyl positions are protected via isopropylidene acetal formation using 2,2-dimethoxypropane and a catalytic acid (e.g., p-toluenesulfonic acid) in anhydrous DMF at 80–85°C .

Selective benzylation : Benzyl bromide is introduced under basic conditions (e.g., BaO/Ba(OH)₂ in DMF) to protect the anomeric oxygen, ensuring regioselectivity .

Acetamido group installation : The C2 position is functionalized with an acetamido group via acetylation or substitution reactions, often requiring anhydrous conditions and DMAP as a catalyst .

Deprotection and purification : Final steps involve acid hydrolysis (e.g., 60% acetic acid) to remove the isopropylidene group, followed by recrystallization (e.g., methanol/pyridine/water) or column chromatography for purification .

Basic: Which analytical methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals for benzyl (δ ~7.3 ppm, aromatic protons), isopropylidene (δ ~1.3–1.5 ppm, CH₃), and acetamido (δ ~2.0 ppm, CH₃) groups confirm regiochemistry and stereochemistry .

- ¹³C NMR : Key peaks include the anomeric carbon (δ ~95–100 ppm), isopropylidene carbons (δ ~25–30 ppm), and carbonyl carbons (δ ~170 ppm for acetamido) .

- Optical Rotation : The specific rotation ([α]D²⁰) is measured to confirm the α-anomeric configuration (e.g., +125° in pyridine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (e.g., m/z 473.47 for C₂₁H₃₁NO₁₁) .

Advanced: How do competing protecting group strategies (e.g., benzylidene vs. isopropylidene) impact glycosylation efficiency?

Methodological Answer:

- Isopropylidene : Offers rigid 4,6-protection, favoring axial selectivity in glycosylation. However, it requires acidic deprotection, which may destabilize acid-sensitive functionalities .

- Benzylidene : Provides similar protection but enables milder deprotection (e.g., hydrogenolysis). However, benzyl groups can sterically hinder glycosylation at adjacent positions .

- Case Study : In synthesizing oligosaccharides, benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene derivatives achieved >90% yield in glycosylations, while isopropylidene-protected analogs showed reduced reactivity due to steric bulk .

Advanced: How can click chemistry be applied to functionalize this compound?

Methodological Answer:

- Azide-Alkyne Cycloaddition : Introduce an azide group at the C3 or C6 position (e.g., via nucleophilic substitution with NaN₃). Subsequent Cu(I)-catalyzed cycloaddition with alkynes enables bioconjugation or fluorescent labeling .

- Example : Ethyl 2-acetamido-4,6-di-O-benzyl-1-thio-β-D-glucopyranoside derivatives were functionalized with azides, enabling efficient synthesis of GlcNAc-containing oligosaccharides with >80% yield .

Advanced: How to troubleshoot low yields in glycosylation reactions using this compound as a donor?

Methodological Answer:

- Activation Method : Use trifluoromethanesulfonic anhydride (Tf₂O) or NIS/TfOH to enhance leaving-group ability.

- Solvent Optimization : Polar aprotic solvents (e.g., CH₃CN or DCM) improve glycosyl donor solubility and reaction homogeneity .

- Temperature Control : Reactions at −40°C minimize side reactions (e.g., hydrolysis) while maintaining reactivity .

- Competing Pathways : Monitor for aglycon transfer or anomeric oxidation via TLC or LC-MS. Pre-activation of the donor (e.g., pre-mixing with TMSOTf) can mitigate these issues .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use methanol/pyridine/water mixtures to remove unreacted starting materials or byproducts .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) resolves closely related derivatives. For polar intermediates, reverse-phase C18 columns with acetonitrile/water are effective .

Advanced: How to resolve contradictions in reported stereochemical outcomes during synthesis?

Methodological Answer:

- Mechanistic Analysis : Compare reaction conditions (e.g., solvent polarity, promoter strength) that influence anomeric control. For example, using BF₃·Et₂O as a promoter favors α-selectivity, while AgOTf promotes β-selectivity .

- Case Study : Benzyl 2-acetamido-4,6-O-benzylidene derivatives synthesized with BaO/Ba(OH)₂ showed exclusive α-configuration, whereas NaH-mediated reactions led to β-anomer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.